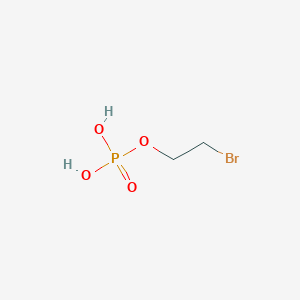
2-Bromoethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl dihydrogen phosphate: is an organophosphorus compound with the molecular formula C2H6BrO4P It is a derivative of ethyl phosphate where one of the hydrogen atoms is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl dihydrogen phosphate can be synthesized through the reaction of ethylene glycol with phosphorus oxybromide (POBr3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction is carried out in large reactors with precise control over temperature and pressure. The use of automated systems for monitoring and adjusting reaction parameters helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromoethyl dihydrogen phosphate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethylene glycol and phosphoric acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can act as a precursor in the synthesis of other compounds that participate in such reactions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, thiols.
Solvents: Water, ethanol, acetone.
Conditions: Reactions are generally carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include ethylene glycol derivatives such as ethylene glycol monoamine phosphate or ethylene glycol monothiophosphate.
Hydrolysis Products: Ethylene glycol and phosphoric acid.
Scientific Research Applications
Chemistry: 2-Bromoethyl dihydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biochemical research, this compound is used to study phosphorylation processes and enzyme mechanisms. It can act as a substrate or inhibitor in enzymatic reactions involving phosphate transfer.
Industry: The compound finds applications in the production of flame retardants, plasticizers, and other industrial chemicals. Its ability to introduce phosphate groups into organic molecules makes it valuable in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Bromoethyl dihydrogen phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This process is facilitated by the presence of the bromine atom, which makes the compound more reactive towards nucleophiles. The molecular targets and pathways involved in its action include enzymes that catalyze phosphorylation reactions, such as kinases and phosphatases.
Comparison with Similar Compounds
Ethyl dihydrogen phosphate: Similar in structure but lacks the bromine atom, making it less reactive.
2-Chloroethyl dihydrogen phosphate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
2-Iodoethyl dihydrogen phosphate: Contains an iodine atom, which makes it more reactive than the bromo and chloro analogs.
Uniqueness: 2-Bromoethyl dihydrogen phosphate is unique due to the presence of the bromine atom, which enhances its reactivity compared to its chloro and ethyl analogs. This increased reactivity makes it a valuable reagent in organic synthesis and biochemical research, where it can be used to introduce phosphate groups into a wide range of molecules.
Properties
Molecular Formula |
C2H6BrO4P |
|---|---|
Molecular Weight |
204.94 g/mol |
IUPAC Name |
2-bromoethyl dihydrogen phosphate |
InChI |
InChI=1S/C2H6BrO4P/c3-1-2-7-8(4,5)6/h1-2H2,(H2,4,5,6) |
InChI Key |
IAQNLUJLASSNLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl-](/img/structure/B15215997.png)
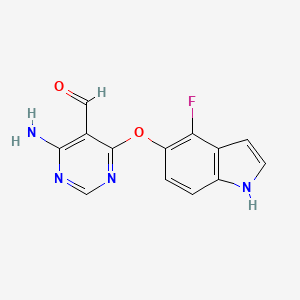
![(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B15216006.png)
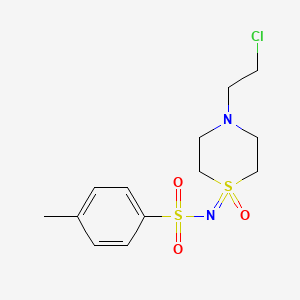
![6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15216029.png)
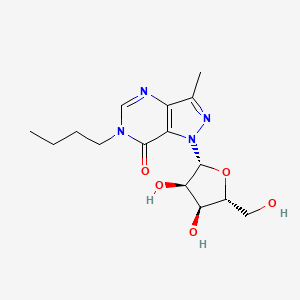
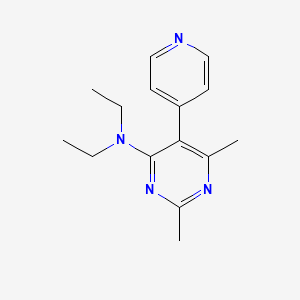
![(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15216052.png)
![13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15216053.png)
![3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15216064.png)
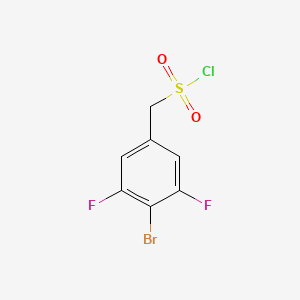
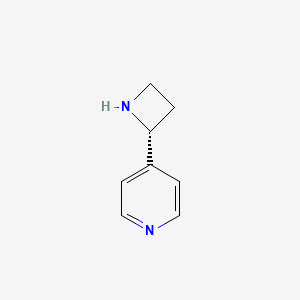
![Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]-](/img/structure/B15216086.png)

